molecular formula C19H19NO B14181017 N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide CAS No. 920985-88-2

N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide

Katalognummer: B14181017
CAS-Nummer: 920985-88-2
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: OXVQBJNSUDEOIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a biphenyl group attached to a hexa-4,5-dienamide moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide typically involves the reaction of a biphenyl derivative with a hexa-4,5-dienamide precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used to form the biphenyl structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Catalysts such as palladium on carbon (Pd/C) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, influencing biological processes. The hexa-4,5-dienamide moiety may also play a role in modulating the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[([1,1’-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide is unique due to its specific combination of a biphenyl group and a hexa-4,5-dienamide moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

920985-88-2

Molekularformel

C19H19NO

Molekulargewicht

277.4 g/mol

InChI

InChI=1S/C19H19NO/c1-2-3-5-14-19(21)20-15-17-12-8-9-13-18(17)16-10-6-4-7-11-16/h3-4,6-13H,1,5,14-15H2,(H,20,21)

InChI-Schlüssel

OXVQBJNSUDEOIR-UHFFFAOYSA-N

Kanonische SMILES

C=C=CCCC(=O)NCC1=CC=CC=C1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.